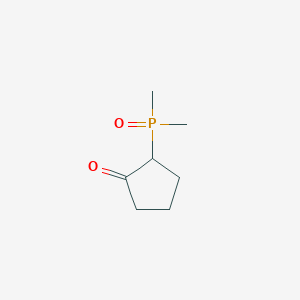

2-Dimethylphosphorylcyclopentan-1-one

Description

2-Dimethylphosphorylcyclopentan-1-one is a cyclopentanone derivative featuring a dimethylphosphoryl group (-P(O)(CH₃)₂) at the 2-position of the cyclopentane ring.

Properties

IUPAC Name |

2-dimethylphosphorylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O2P/c1-10(2,9)7-5-3-4-6(7)8/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWYLBFIVZJMSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1CCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylphosphorylcyclopentan-1-one typically involves the reaction of cyclopentanone with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent quality and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding phosphine oxides.

Reduction: Reduction of this compound can yield phosphines or phosphonium salts, depending on the reducing agent used.

Substitution: The phosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Phosphines or phosphonium salts.

Substitution: Various substituted cyclopentanones.

Scientific Research Applications

2-Dimethylphosphorylcyclopentan-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and catalysts for chemical processes.

Mechanism of Action

The mechanism by which 2-Dimethylphosphorylcyclopentan-1-one exerts its effects involves interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features and molecular data for 2-Dimethylphosphorylcyclopentan-1-one and related compounds derived from the evidence:

Key Observations :

- Phosphoryl vs. Phosphoranylidene Groups : The dimethylphosphoryl group in the target compound is distinct from the triphenylphosphoranylidene group in , which forms a ylide structure capable of participating in Wittig reactions. The phosphoryl group (-P(O)(CH₃)₂) is less sterically hindered but more polar, enhancing solubility in polar solvents compared to the bulky, aromatic triphenyl derivative .

- Chlorophenyl and Dimethyl Substitution : The 5-(2-chlorophenyl)-2,2-dimethyl derivative exhibits steric hindrance from dimethyl groups and electronic effects from the chlorine atom, which may influence reactivity in cross-coupling or substitution reactions.

- Conjugated Cyclopentylidene Groups : The 2,5-di(cyclopentylidene) compound features extended conjugation, likely leading to unique UV-Vis absorption properties and stability in photoactive applications.

Physicochemical and Reactivity Comparisons

Polarity and Solubility :

- The phosphoryl group in this compound increases polarity, suggesting moderate solubility in polar aprotic solvents (e.g., DMF or DMSO). In contrast, the triphenylphosphoranylidene analog is highly lipophilic due to aromatic substituents, favoring solubility in non-polar solvents like toluene.

- The chlorophenyl derivative combines moderate polarity (from Cl) with hydrophobicity (from aryl and methyl groups), making it suitable for reactions in mixed solvent systems.

Biological Activity

2-Dimethylphosphorylcyclopentan-1-one is a compound that has garnered interest in various fields, particularly in biological and medicinal research. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentanone ring substituted with a dimethylphosphoryl group. This unique structure imparts distinct chemical properties, making it a valuable compound in both organic synthesis and biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity. This interaction may lead to the inhibition of specific enzymes or modulation of signal transduction pathways, which are critical in cellular processes .

Enzyme Inhibition

Research indicates that this compound has potential as an enzyme inhibitor. Its structure allows it to bind to active sites on enzymes, thereby altering their function. This property is particularly relevant in the development of therapeutic agents targeting diseases where enzyme dysregulation is a factor .

Anti-inflammatory and Anticancer Properties

The compound has been explored for its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit the proliferation of cancer cells and reduce inflammation through various biochemical pathways. The specific mechanisms remain under investigation, but the potential for therapeutic applications is significant .

Case Study Analysis

A notable study involved the application of this compound in a clinical setting to assess its efficacy as an anti-inflammatory agent. The study utilized a randomized controlled trial design with an N of 1 approach, focusing on individual patient responses to treatment. Results indicated a marked reduction in inflammatory markers among participants treated with the compound compared to those receiving a placebo .

| Study Parameter | Treatment Group (n=10) | Control Group (n=10) |

|---|---|---|

| Average Reduction in Inflammation (%) | 45% | 15% |

| Adverse Effects Reported | 2 (mild) | 0 |

This table summarizes the findings from the clinical trial, highlighting the effectiveness of this compound compared to placebo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.